3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Regiochemistry Structure-Activity Relationship Synthetic Chemistry

3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 893732-64-4) is a halogenated biphenylamine derivative with a molecular formula of C13H9F4N and a molecular weight of 255.21 g/mol. It features a 3-fluoro substituent on the aniline ring and a 3'-trifluoromethyl group on the distal phenyl ring, creating a specific dual-fluorination pattern.

Molecular Formula C13H9F4N
Molecular Weight 255.21 g/mol
CAS No. 893732-64-4
Cat. No. B3164744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
CAS893732-64-4
Molecular FormulaC13H9F4N
Molecular Weight255.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F
InChIInChI=1S/C13H9F4N/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2
InChIKeyQDFDOVRLUBICII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 893732-64-4): A Dual-Fluorinated Biphenylamine Building Block for Targeted Synthesis


3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 893732-64-4) is a halogenated biphenylamine derivative with a molecular formula of C13H9F4N and a molecular weight of 255.21 g/mol [1]. It features a 3-fluoro substituent on the aniline ring and a 3'-trifluoromethyl group on the distal phenyl ring, creating a specific dual-fluorination pattern . This substitution pattern imparts a computed XLogP3 of 3.9, a topological polar surface area (TPSA) of 26 Ų, and a single rotatable bond, which collectively define its lipophilic character and conformational profile for use as a synthetic intermediate [1].

Why Generic Biphenylamine Substitution Fails for 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine-Derived Projects


The simple interchange of biphenylamine building blocks is precluded by the profound impact of fluorine substitution patterns on molecular properties. While the non-fluorinated core (3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, MW 237.22) and positional isomers like the 4'-trifluoromethyl variant (CAS 856897-92-2) share the same molecular weight (255.21), their distinct fluorine placements dramatically alter lipophilicity, metabolic stability, and regiochemical reactivity [1]. The 3-fluoro substituent on the target compound specifically modulates the pKa of the adjacent aniline nitrogen and provides a unique vector for further derivatization, making it non-substitutable for analogs lacking this functionality or with the fluorine incorrectly positioned [1].

Quantitative Differentiation Evidence for 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine vs. Closest Analogs


Regiochemical Precision: Meta-CF3 vs. Para-CF3 Positioning Alters Molecular Geometry and Reactivity

The target compound places the trifluoromethyl group at the meta (3') position of the distal phenyl ring, in contrast to the closely related regioisomer 3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 856897-92-2), which bears the CF3 group at the para (4') position . While both have the same molecular weight (255.21), the meta-substitution creates a 'kinked' geometry with a different exit vector angle for the CF3 group compared to the linear para-substituted analog [1]. This divergence directly affects the shape of derived drug candidates and their complementarity to biological targets.

Regiochemistry Structure-Activity Relationship Synthetic Chemistry

Impact of 3-Fluoro Substitution on Physicochemical Properties: XLogP3 and TPSA vs. Non-Fluorinated Analog

The presence of the 3-fluoro substituent on the aniline ring of the target compound (MW 255.21) increases molecular weight by 18 Da and computed lipophilicity relative to the non-fluorinated parent scaffold 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine (MW 237.22) [1]. The addition of a single fluorine atom at the ortho position to the amine is known to lower the pKa of the aniline nitrogen by approximately 1-2 log units, which can enhance membrane permeability and reduce hERG-related off-target activity in derived compounds [2].

Physicochemical Properties Lipophilicity Medicinal Chemistry

Synthetic Accessibility: High-Yield One-Step Protocol Enables Efficient Procurement and Scale-Up

A dedicated Molbank publication details a protocol for the one-step synthesis of 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This validated, high-yielding route provides a reliable basis for both laboratory-scale procurement and potential scale-up, offering a documented synthetic advantage over analogs that may lack published, optimized procedures.

Synthetic Methodology Process Chemistry Procurement

Dual-Fluorination Pattern as a Privileged Motif in Kinase Inhibitor Design

The combination of a 3-fluoro and a 3'-trifluoromethyl group on the biphenyl scaffold is a recognized privileged motif in kinase drug discovery, particularly for TrkA and p38 MAP kinase inhibitors [1][2]. Biphenylamine derivatives incorporating this dual-fluorination pattern have been extensively patented as key intermediates for constructing potent kinase inhibitors with IC50 values in the low nanomolar range (e.g., BDBM127657: TrkA IC50 = 1.90 nM) [2]. While the target compound itself is a building block rather than a final drug, its specific substitution pattern maps directly onto the core of these high-affinity ligands, making it the required intermediate for accessing this validated chemical space.

Kinase Inhibition Fragment-Based Drug Discovery Bioisosterism

Optimal Procurement and Application Scenarios for 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine


Synthesis of TrkA and p38 MAP Kinase Inhibitor Candidates

The target compound serves as the essential biphenylamine building block for constructing potent TrkA and p38 MAP kinase inhibitors, as demonstrated by its core scaffold's presence in multiple patent families disclosing compounds with low nanomolar activity (e.g., IC50 = 1.90 nM against TrkA) [1]. Researchers developing therapies for inflammatory diseases or neurotrophin-related cancers should prioritize this building block to access these validated inhibitor chemotypes.

Physicochemical Property Optimization in CNS Drug Discovery

The 3-fluoro substituent's ability to lower aniline basicity by an estimated 1-2 pKa units while increasing lipophilicity (XLogP3 = 3.9) makes this building block particularly valuable for CNS drug discovery programs where fine-tuning membrane permeability and reducing P-glycoprotein efflux are critical [1]. This property profile is advantageous over the non-fluorinated analog (XLogP3 ~3.0) when crossing the blood-brain barrier is required.

Structure-Activity Relationship (SAR) Studies on Halogenated Biaryl Amines

The compound's unique 3-fluoro, 3'-trifluoromethyl substitution pattern fills a specific niche in SAR matrix studies. Its comparison with the 4'-trifluoromethyl regioisomer (CAS 856897-92-2) allows researchers to systematically probe the effect of CF3 positional isomerism (meta vs. para) on target binding and pharmacokinetics [1]. Procuring both isomers enables definitive regioisomeric SAR elucidation.

High-Throughput Synthesis Leveraging a Validated Quantitative Protocol

The availability of a published, one-step synthetic protocol with quantitative yield provides a reliable foundation for generating diverse compound libraries [1]. This efficiency advantage supports high-throughput chemistry efforts where rapid, reproducible access to multi-gram quantities of high-purity intermediate is a critical decision factor for procurement.

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